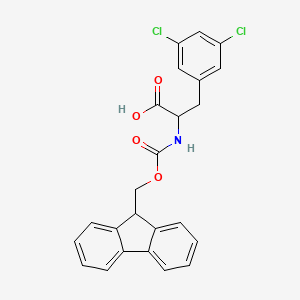

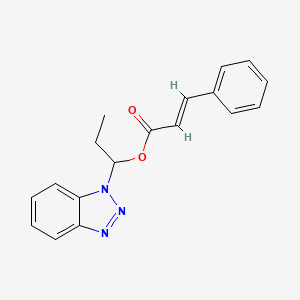

(R)-3-(3,5-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(3,5-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a useful research compound. Its molecular formula is C24H19Cl2NO4 and its molecular weight is 456.32. The purity is usually 95%.

BenchChem offers high-quality (R)-3-(3,5-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(3,5-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

The compound is used in the synthesis of peptides. The (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides, which include this compound, are useful as coupling agents in peptide synthesis . They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Anticancer Agents

A series of triazin-chalcones and triazin-N-(3,5-dichlorophenyl)pyrazolines, which include this compound, were synthesized and evaluated for their anticancer activity against nine different cancer strains . Among all the evaluated compounds, chalcones exhibited more potent in vitro anticancer activity, with outstanding GI 50 values ranging from 0.422 to 14.9 μM and LC 50 values ranging from 5.08 μM to >100 μM .

Modulators of Human Thymidylate Synthase Enzyme

In silico studies suggest that the evaluated compounds, including this one, could act as modulators of the human thymidylate synthase enzyme .

Inhibitors of Rad6B

Some 1,3,5-triazine derivatives exhibited Rad6B inhibitory activity .

Inhibitors of CK2 Protein Kinase

Macrocyclic pyrazolo [1,5-a][1,3,5]triazines showed potent inhibition of CK2 protein kinase .

Inhibitors of Phosphatidylinositol 3-Kinase α/Mammalian Target of Rapamycin (PI3Kα/mTOR)

Some mechanisms of action are related to the inhibition of phosphatidylinositol 3-kinase α/mammalian target of rapamycin (PI3Kα/mTOR) .

Inhibitors of Carbonic Anhydrase (CA)

Other mechanisms of action are related to the inhibition of carbonic anhydrase (CA) .

Inhibitors of Human Topoisomerase IIα

Some 1,3,5-triazine derivatives are related to the inhibition of human topoisomerase IIα .

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

The exact mode of action of this compound is not well-documented. As a derivative of the Fmoc group, it may interact with biological targets in a similar manner to other Fmoc compounds. Fmoc compounds are typically used as protective groups in peptide synthesis, preventing unwanted side reactions . They are stable under a variety of conditions and can be selectively removed when no longer needed .

Biochemical Pathways

Given its structural similarity to other fmoc compounds, it may be involved in peptide synthesis or modification .

Result of Action

As a derivative of the fmoc group, it may play a role in peptide synthesis or modification .

Action Environment

The influence of environmental factors on this compound’s action, efficacy, and stability is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and activity. For instance, Fmoc compounds are known to be stable at room temperature , suggesting that this compound may also exhibit similar stability characteristics.

Propiedades

IUPAC Name |

3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHPXJGYPMHWRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)

![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)

![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)

![N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2812348.png)

![2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride](/img/structure/B2812353.png)

![2-(4-Methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2812354.png)